molecular formula C15H12F2O3 B8481210 Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate

Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8481210
M. Wt: 278.25 g/mol
InChI Key: YHZSWAZWTXVQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an ester functional group attached to a biphenyl backbone. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.

Properties

Molecular Formula

C15H12F2O3

Molecular Weight

278.25 g/mol

IUPAC Name

ethyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)12-7-9(3-6-14(12)18)11-5-4-10(16)8-13(11)17/h3-8,18H,2H2,1H3

InChI Key

YHZSWAZWTXVQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The hydroxyl and ester groups are then introduced through subsequent functionalization steps, such as esterification and hydroxylation reactions .

Industrial Production Methods: In an industrial setting, the production of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl and ester groups contribute to its overall reactivity and stability. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling .

Comparison with Similar Compounds

Uniqueness: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and an ester group differentiates it from other similar compounds, enhancing its potential for diverse applications in research and industry .

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